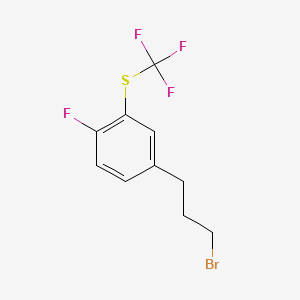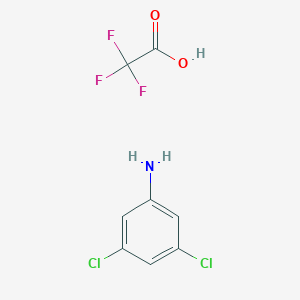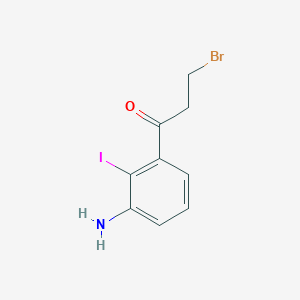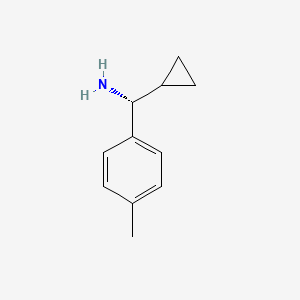
(5-Cyano-2-cyclopropylphenyl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyano-2-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C10H10BNO2. It is a boronic acid derivative that features a cyano group and a cyclopropyl group attached to a phenyl ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(5-Cyano-2-cyclopropylphenyl)boronic acid can be synthesized through various methods. One common approach involves the borylation of aryl halides using palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . This method typically employs an aryl halide, a boronic acid or boronate ester, and a palladium catalyst under mild reaction conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to enhance efficiency and scalability. The choice of catalyst, solvent, and reaction conditions is crucial to ensure the desired product is obtained with minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
(5-Cyano-2-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The cyano group can be reduced to an amine.
Substitution: The boronic acid group can participate in cross-coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a metal catalyst or reducing agents like lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or toluene.
Major Products Formed
Oxidation: Phenols.
Reduction: Amines.
Substitution: Biaryl compounds or other substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(5-Cyano-2-cyclopropylphenyl)boronic acid has several applications in scientific research:
Biology: Investigated for its potential as a molecular probe or ligand in biological assays.
Medicine: Explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (5-Cyano-2-cyclopropylphenyl)boronic acid in chemical reactions involves the formation of transient intermediates, such as boronate esters, which facilitate the transfer of functional groups. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, which can form reversible covalent bonds with diols or other nucleophilic groups .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
This compound is unique due to the presence of both a cyano group and a cyclopropyl group on the phenyl ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C10H10BNO2 |
|---|---|
Peso molecular |
187.00 g/mol |
Nombre IUPAC |
(5-cyano-2-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c12-6-7-1-4-9(8-2-3-8)10(5-7)11(13)14/h1,4-5,8,13-14H,2-3H2 |
Clave InChI |
WOBKSWVRCDXKOI-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=CC(=C1)C#N)C2CC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


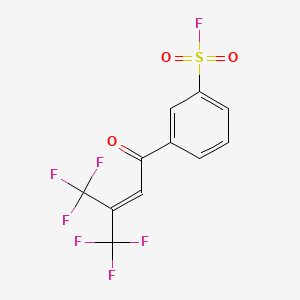
![Benzyl 3-[(Chlorosulfonyl)methyl]benzoate](/img/structure/B14072015.png)

![2-(Piperidin-4-ylmethyl)benzo[d]thiazole hydrochloride](/img/structure/B14072025.png)
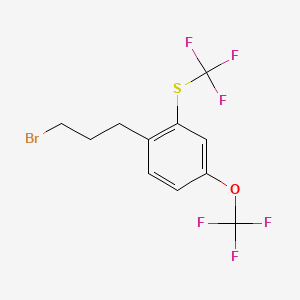
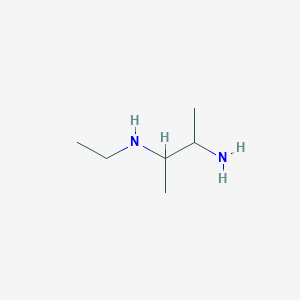
![1-(cyanomethyl)-3-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]urea](/img/structure/B14072051.png)
